molecular formula C14H22NO10P B058304 Arbutin-6-phosphoethanolamine CAS No. 123723-74-0

Arbutin-6-phosphoethanolamine

Cat. No. B058304
M. Wt: 395.3 g/mol
InChI Key: IGFCORNRSYFBFT-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arbutin-6-phosphoethanolamine is a novel compound that has gained significant attention in the scientific community due to its potential applications in biochemistry and medicine. This compound is a derivative of arbutin, a natural compound found in various plants, including bearberry, blueberry, and cranberry. Arbutin-6-phosphoethanolamine is synthesized through a series of chemical reactions that involve the modification of arbutin's hydroxyl group with a phosphoethanolamine moiety.

Mechanism Of Action

The mechanism of action of arbutin-6-phosphoethanolamine is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of enzymes that hydrolyze phosphate esters. This inhibition may be due to the steric hindrance caused by the phosphoethanolamine moiety, which prevents the enzyme from binding to the substrate.

Biochemical And Physiological Effects

Arbutin-6-phosphoethanolamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of alkaline phosphatase, an enzyme that plays a critical role in bone mineralization. In addition, arbutin-6-phosphoethanolamine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using arbutin-6-phosphoethanolamine in lab experiments is its stability. This compound is relatively stable under physiological conditions, making it suitable for use in biological assays. However, one of the limitations of using arbutin-6-phosphoethanolamine is its solubility. This compound is poorly soluble in water, which may limit its use in certain biological assays.

Future Directions

There are several future directions for research on arbutin-6-phosphoethanolamine. One area of research is the development of new synthetic methods that can improve the yield and purity of this compound. Another area of research is the investigation of the mechanism of action of arbutin-6-phosphoethanolamine, which could lead to the discovery of new therapeutic targets. Finally, there is a need for further research on the potential applications of arbutin-6-phosphoethanolamine in medicine, particularly in the treatment of bone-related diseases and cancer.
Conclusion
Arbutin-6-phosphoethanolamine is a novel compound that has potential applications in biochemistry and medicine. This compound is synthesized through a series of chemical reactions that modify the hydroxyl group of arbutin with a phosphoethanolamine moiety. Arbutin-6-phosphoethanolamine has several biochemical and physiological effects, including the inhibition of alkaline phosphatase activity and the induction of cell cycle arrest and apoptosis in cancer cells. This compound is relatively stable under physiological conditions, making it suitable for use in biological assays. However, its poor solubility in water may limit its use in certain assays. Further research is needed to investigate the potential applications of arbutin-6-phosphoethanolamine in medicine and to develop new synthetic methods for this compound.

Synthesis Methods

The synthesis of arbutin-6-phosphoethanolamine involves a series of chemical reactions that modify the hydroxyl group of arbutin with a phosphoethanolamine moiety. The first step involves the protection of the hydroxyl group using a protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl. The next step involves the phosphorylation of the protected hydroxyl group using phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to form the arbutin-6-phosphate intermediate. The final step involves the deprotection of the hydroxyl group using an appropriate reagent such as tetrabutylammonium fluoride (TBAF) or hydrogen chloride (HCl) to yield arbutin-6-phosphoethanolamine.

Scientific Research Applications

Arbutin-6-phosphoethanolamine has potential applications in various fields of scientific research. One of its primary applications is in biochemistry, where it can be used as a substrate for enzymes that hydrolyze phosphate esters. This compound can also be used as a tool to study the structure and function of phosphoproteins and phospholipids. In addition, arbutin-6-phosphoethanolamine can be used as a fluorescent probe for the detection of phospholipids and phosphoproteins in biological samples.

properties

CAS RN

123723-74-0

Product Name

Arbutin-6-phosphoethanolamine

Molecular Formula

C14H22NO10P

Molecular Weight

395.3 g/mol

IUPAC Name

2-aminoethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C14H22NO10P/c15-5-6-22-26(20,21)23-7-10-11(17)12(18)13(19)14(25-10)24-9-3-1-8(16)2-4-9/h1-4,10-14,16-19H,5-7,15H2,(H,20,21)/t10-,11-,12+,13-,14-/m1/s1

InChI Key

IGFCORNRSYFBFT-RKQHYHRCSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCN)O)O)O

SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COP(=O)(O)OCCN)O)O)O

synonyms

4-hydroxyphenyl-O-beta-D-glucose-6-phosphoethanolamine
arbutin-6-phosphoethanolamine
arbutin-P-ethanolamine

Origin of Product

United States

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